S-hexahydroxydiphenoyl-beta-D-glucose
Overview
Description
Cyclo(alanylalanylglycylleucylprolyltryptophylleucylisoleucyl) is a natural product found in Citrus medica with data available.
Scientific Research Applications
Anti-Proliferative Activity
S-hexahydroxydiphenoyl-beta-D-glucose has demonstrated anti-proliferative activity. Two new polyphenols, including this compound, were isolated from Penthorum Chinense Pursh and showed significant anti-proliferative activity in HSC-T6 cells, suggesting its potential application in cancer research or therapy (Huang et al., 2014).
Metabolism and Nutritional Studies
This compound also plays a role in the study of metabolism, particularly regarding its digestion and absorption in the gastrointestinal tract. For instance, a study compared the metabolism of monomeric and dimeric ellagitannins, which include S-hexahydroxydiphenoyl-beta-D-glucose derivatives, in rats fed polyphenol-rich diets. The research highlighted significant differences in the metabolites of these compounds throughout the gastrointestinal tract, indicating the compound's importance in nutritional and metabolic studies (Milala et al., 2017).
Isolation and Purification Techniques
Studies have also focused on the isolation and purification of hexahydroxydiphenoyl (HHDP) esters of glucoses, which are closely related to S-hexahydroxydiphenoyl-beta-D-glucose. These processes are crucial for understanding the compound's structure and potential applications in various industries. For instance, high-speed counter-current chromatography was employed to separate and purify galloyl, caffeoyl, and hexahydroxydiphenoyl esters of glucoses from the aerial parts of the parasitic plant Balanophora simaoensis. The isolated compounds were evaluated for their antioxidant activities, underscoring the importance of this compound in antioxidant research (Fang et al., 2018).
properties
IUPAC Name |
15-butan-2-yl-21-(1H-indol-3-ylmethyl)-9,12-dimethyl-3,18-bis(2-methylpropyl)-1,4,7,10,13,16,19,22-octazabicyclo[22.3.0]heptacosane-2,5,8,11,14,17,20,23-octone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H63N9O8/c1-9-24(6)35-41(58)46-26(8)37(54)45-25(7)36(53)44-21-34(52)47-32(18-23(4)5)42(59)51-16-12-15-33(51)40(57)49-31(19-27-20-43-29-14-11-10-13-28(27)29)38(55)48-30(17-22(2)3)39(56)50-35/h10-11,13-14,20,22-26,30-33,35,43H,9,12,15-19,21H2,1-8H3,(H,44,53)(H,45,54)(H,46,58)(H,47,52)(H,48,55)(H,49,57)(H,50,56) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHNUNAXSHSVTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC3=CNC4=CC=CC=C43)CC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63N9O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-hexahydroxydiphenoyl-beta-D-glucose |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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